molecular formula C13H13N5O B2410371 (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide CAS No. 672952-01-1

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide

Cat. No.: B2410371
CAS No.: 672952-01-1
M. Wt: 255.281
InChI Key: RLKSJIHDJRLMIH-BENRWUELSA-N
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Description

N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a dicyanoethenyl moiety. Its molecular formula is C12H11N5O, and it has a molecular weight of 241.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide typically involves the reaction of 2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dicyanoethenyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxyphenyl)methanimidamide
  • N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide
  • N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-ethoxyphenyl)methanimidamide

Uniqueness

N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-2-19-13-6-4-3-5-11(13)17-9-18-12(8-15)10(16)7-14/h3-6,9H,2,16H2,1H3,(H,17,18)/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKSJIHDJRLMIH-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=NC(=C(C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC=N/C(=C(/C#N)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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